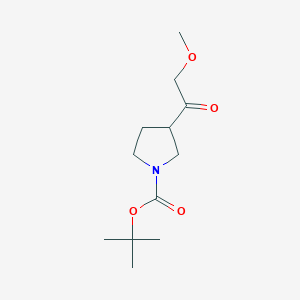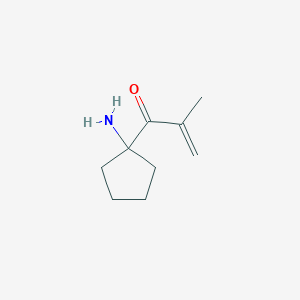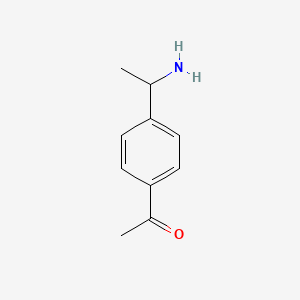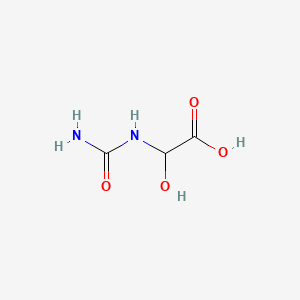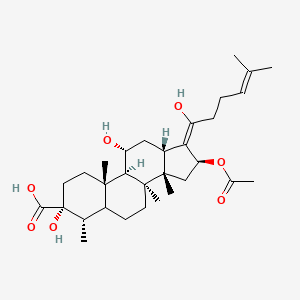
3-Oxofusidicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxofusidic acid, also known as 3-Ketofusidic acid, is a derivative of fusidic acid. Fusidic acid is a natural tetracyclic triterpene antibiotic isolated from the fungus Fusidium coccineum. It is primarily used for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxofusidic acid involves the oxidation of fusidic acid. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired ketone functionality at the 3-position .
Industrial Production Methods
Industrial production of 3-Oxofusidic acid typically involves large-scale fermentation of Fusidium coccineum to produce fusidic acid, followed by chemical oxidation to convert fusidic acid to 3-Oxofusidic acid. The process requires stringent control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxofusidic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: More oxidized derivatives of 3-Oxofusidic acid.
Reduction: Fusidic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Oxofusidic acid has a wide range of scientific research applications:
Mécanisme D'action
3-Oxofusidic acid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This inhibition effectively halts bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fusidic acid: The parent compound, also a tetracyclic triterpene antibiotic with similar antibacterial properties.
3-Acetyl-11-keto-β-boswellic acid: Another compound with a ketone functionality, used for its anti-inflammatory properties.
11-Keto-β-boswellic acid: Similar in structure, used for its anti-inflammatory and anticancer properties.
Uniqueness
3-Oxofusidic acid is unique due to its specific ketone functionality at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its parent compound, fusidic acid. This modification enhances its potential as a lead compound for developing new antibacterial agents .
Propriétés
Formule moléculaire |
C31H48O7 |
|---|---|
Poids moléculaire |
532.7 g/mol |
Nom IUPAC |
(3R,4S,8S,9R,10S,11R,13S,14S,16S,17E)-16-acetyloxy-3,11-dihydroxy-17-(1-hydroxy-5-methylhex-4-enylidene)-4,8,10,14-tetramethyl-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C31H48O7/c1-17(2)9-8-10-22(33)25-21-15-23(34)26-28(5)13-14-31(37,27(35)36)18(3)20(28)11-12-29(26,6)30(21,7)16-24(25)38-19(4)32/h9,18,20-21,23-24,26,33-34,37H,8,10-16H2,1-7H3,(H,35,36)/b25-22+/t18-,20?,21+,23+,24-,26+,28-,29-,30-,31+/m0/s1 |
Clé InChI |
HMZYFYRJZWTNIE-XDIGDYOLSA-N |
SMILES isomérique |
C[C@H]1C2CC[C@]3([C@@H]([C@]2(CC[C@@]1(C(=O)O)O)C)[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/O)OC(=O)C)C)O)C |
SMILES canonique |
CC1C2CCC3(C(C2(CCC1(C(=O)O)O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)O)OC(=O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



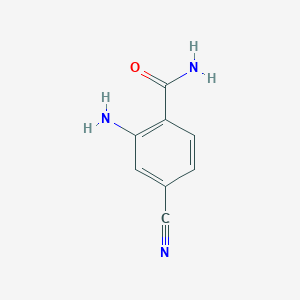
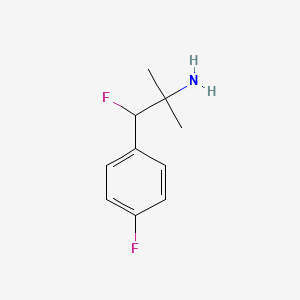
![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)
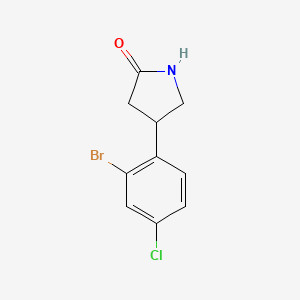
![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)
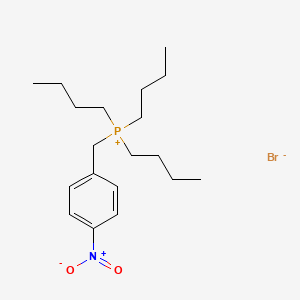
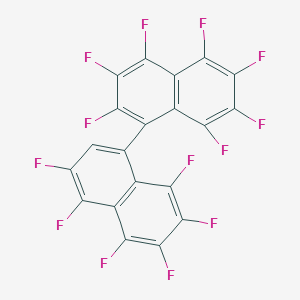
![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)
